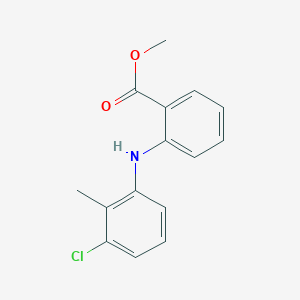
Methyl 2-(3-chloro-2-methylanilino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(3-chloro-2-methylanilino)benzoate” is a chemical compound. While specific information about this compound is limited, it is known to be an ester . Esters are a class of organic compounds that are derived from carboxylic acids and alcohols. They are often characterized by the presence of a carbonyl group adjacent to an ether group .
Applications De Recherche Scientifique
Novel Methyl Donor in Biosynthesis
Chloromethane (CH3Cl) acts as a novel methyl donor in the biosynthesis of esters and anisoles, demonstrating a broad-specificity methylating system in Phellinus pomaceus. This system can esterify a range of aromatic and aliphatic acids, with chloromethane, bromomethane, and iodomethane serving as methyl donors. This discovery highlights the role of halometabolites as intermediates in the biosynthesis of nonhalogenated natural products, suggesting potential applications in leveraging natural methylating systems for synthetic biology and organic chemistry (Harper et al., 1989).
Enhancing RNA and DNA Synthesis
Selective 2'-benzoylation at cis 2',3'-diols of protected ribonucleosides facilitates new solid-phase synthesis methods for RNA and DNA-RNA mixtures. By using 2'-benzoates as protecting groups, this technique simplifies the preparation and isolation of nucleic acid mixtures, offering a valuable tool for genetic engineering and biotechnology (Kempe et al., 1982).
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate, under high pressure, transitions from a structure with eight molecules in the crystallographic asymmetric unit (Z′ = 8) to a Z′ = 2 structure. This behavior underscores the potential of pressure as a tool in crystal engineering, providing insights into the stabilization of unfavored conformations through efficient packing, which could be applied to design materials with desired properties (Johnstone et al., 2010).
Optical Properties in Material Science
The synthesis of aluminum and zinc complexes using substituted 2-styryl-8-quinolinol as chelating ligands showcases improved thermal stability, processability, and photoluminescence properties. These complexes emit blue-green light, indicating potential applications in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Barberis & Mikroyannidis, 2006).
Novel Heterocyclic Systems in Chemistry
The synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones introduces a new heterocyclic system with potential for developing pharmaceuticals and agrochemicals. This method highlights the versatility of methyl 2-[(cyanophenoxy)methyl]-3-furoates in organic synthesis, opening avenues for the creation of compounds with novel biological activities (Yahodkina-Yakovenko et al., 2018).
Propriétés
IUPAC Name |
methyl 2-(3-chloro-2-methylanilino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-12(16)7-5-9-13(10)17-14-8-4-3-6-11(14)15(18)19-2/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPMLJEWLMTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)
![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B2768251.png)
![2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2768254.png)
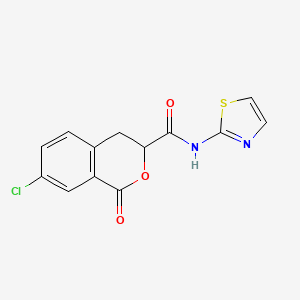
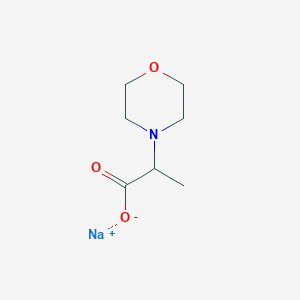
![N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2768262.png)
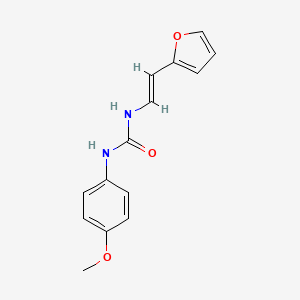
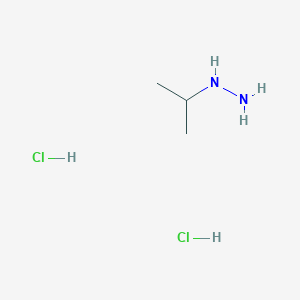

![3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2768267.png)
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/no-structure.png)
